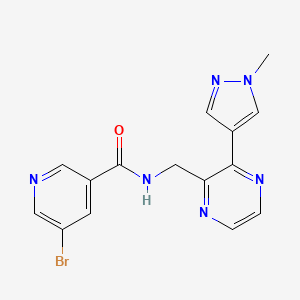

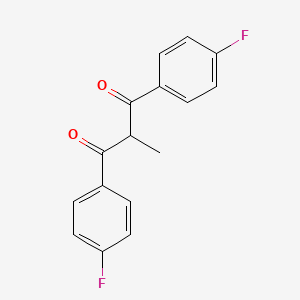

![molecular formula C20H18N4O2 B2541347 N-benzyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 899394-56-0](/img/structure/B2541347.png)

N-benzyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-benzyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide" is a derivative of pyrido[1,2-a]pyrimidine, which is a fused heterocyclic compound that has been the focus of various studies due to its potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, similar compounds with benzyl and pyrido[1,2-a]pyrimidine moieties have been synthesized and evaluated for their biological activities, such as analgesic properties [4, 8].

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of various starting materials such as ethyl esters of pyrido[1,2-a]pyrimidine carboxylic acids with benzylamines . The synthesis process may include condensation reactions, as well as the use of reagents like benzyl chloroformate in the presence of pyridine . The synthesis of these compounds is often aimed at creating new pharmacologically active molecules, with a particular focus on optimizing biological properties through chemical modifications, such as methylation at specific positions on the pyridine moiety .

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of a pyrido[1,2-a]pyrimidine nucleus, which is a bicyclic structure consisting of a pyridine ring fused to a pyrimidine ring. The structure is further modified by substituents such as benzyl groups and additional methyl groups, which can influence the compound's biological activity and physical properties [4, 8]. X-ray crystallography, NMR spectroscopy, and DFT calculations are commonly used to confirm the structure and analyze intermolecular interactions, such as hydrogen bonding and π-interactions .

Chemical Reactions Analysis

The chemical reactivity of these compounds often involves interactions with amines, amino acids, and alcohols, which can lead to the formation of various products, including amides and esters . The presence of reactive functional groups such as carboxamide allows for further derivatization and the potential for creating a diverse array of analogs with varying biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of hydrogen bond donors and acceptors, as well as π-systems, can affect their solubility, crystallinity, and stability . The compounds' spectroscopic properties, such as IR absorption bands and NMR chemical shifts, provide insights into their electronic structure and intermolecular interactions [3, 4]. Additionally, computational ADME studies can predict their pharmacokinetic properties, including oral bioavailability, which is crucial for drug development .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Novel heterocyclic compounds derived from visnaginone and khellinone, displaying anti-inflammatory and analgesic properties, have been synthesized. These compounds include various heterocyclic frameworks, indicating the versatility of pyrimidine derivatives in synthesizing new chemical entities with potential biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

- Research on the modification of pyridine and pyrimidine moieties to enhance analgesic properties highlights the significance of structural alterations in optimizing biological activity. The study found that specific modifications can lead to increased biological efficacy, suggesting the potential for developing new analgesic compounds (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Biological Applications

- Synthesis and evaluation of pyrido and pyrimidine derivatives have been conducted to investigate their cytotoxic activities. These compounds have shown promising results in in vivo models, suggesting potential applications in cancer therapy (Bu, Deady, Finlay, Baguley, & Denny, 2001).

- Antimicrobial activity studies of thieno[2,3-d]pyrimidine derivatives have demonstrated significant action against various bacterial strains, indicating their potential as antimicrobial agents. This showcases the application of pyrimidine derivatives in addressing drug-resistant microbial infections (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

Structural Analysis and Supramolecular Aggregation

- Studies on the conformational features and supramolecular aggregation of thiazolo[3,2-a]pyrimidines provide insights into their structural characteristics. By varying substituents, significant differences in intermolecular interaction patterns were observed, influencing the compound's physical properties and potentially its biological activities (Nagarajaiah & Begum, 2014).

Orientations Futures

Propriétés

IUPAC Name |

N-benzyl-6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2/c1-13-8-9-17-22-18-15(20(26)24(17)12-13)10-16(23(18)2)19(25)21-11-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJJNFAZOROVBCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NCC4=CC=CC=C4)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

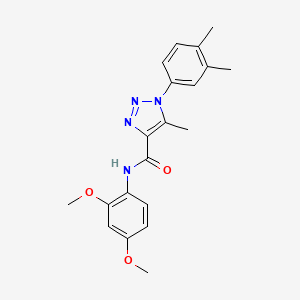

![(Z)-N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2541265.png)

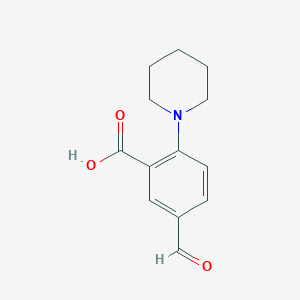

![2-methyl-3-phenyl-5-(propan-2-yl)-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2541268.png)

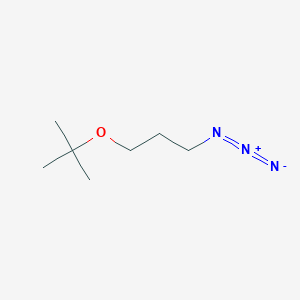

![Oxiran-2-yl-[4-(2-propan-2-ylpyrimidin-4-yl)piperidin-1-yl]methanone](/img/structure/B2541269.png)

![N-(3-Chlorophenyl)-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2541273.png)

![3,3-Dimethyl-2-oxaspiro[4.5]decan-8-one](/img/structure/B2541282.png)

![(4-Bromothiophen-2-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2541285.png)

![2-[(Oxolan-2-yl)methoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2541287.png)